7-Fluoro-6-[1-[5-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyrazin-3-yl]ethyl]quinoline
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Overview
Description
7-Fluoro-6-[1-[5-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyrazin-3-yl]ethyl]quinoline is a complex organic compound that features a quinoline core substituted with fluorine and various heterocyclic groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-[1-[5-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyrazin-3-yl]ethyl]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halogenated quinoline derivative under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-[1-[5-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyrazin-3-yl]ethyl]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Scientific Research Applications
7-Fluoro-6-[1-[5-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyrazin-3-yl]ethyl]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 7-Fluoro-6-[1-[5-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyrazin-3-yl]ethyl]quinoline involves its interaction with specific molecular targets. For example, it acts as a selective inhibitor of the c-Met receptor tyrosine kinase, which plays a crucial role in cancer cell proliferation and survival . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting downstream signaling pathways involved in tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
AZD0156: An ATM kinase inhibitor with a similar imidazo[4,5-c]quinolin-2-one core.
Volitinib: A c-Met inhibitor with a similar quinoline and pyrazole structure.
Uniqueness
7-Fluoro-6-[1-[5-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyrazin-3-yl]ethyl]quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity for certain molecular targets. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C20H16FN7 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
7-fluoro-6-[1-[5-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyrazin-3-yl]ethyl]quinoline |
InChI |
InChI=1S/C20H16FN7/c1-12(15-6-13-4-3-5-22-17(13)7-16(15)21)28-11-24-19-20(28)26-18(9-23-19)14-8-25-27(2)10-14/h3-12H,1-2H3 |
InChI Key |
SXWUXXWVCWEUTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C2C(=C1)C=CC=N2)F)N3C=NC4=NC=C(N=C43)C5=CN(N=C5)C |
Origin of Product |
United States |
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